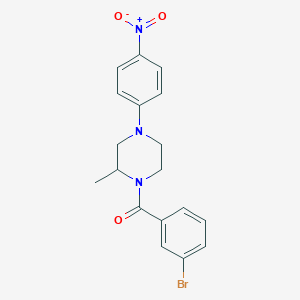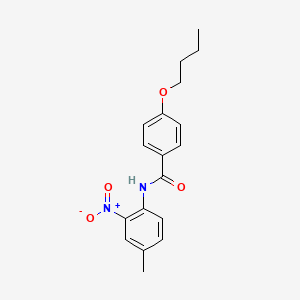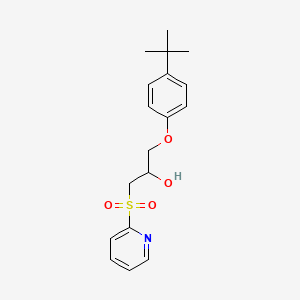
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, also known as Bz-NiP, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives, which have been shown to have various pharmacological properties. Bz-NiP has been found to be a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves the inhibition of the catalytic activity of PKC. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to its translocation from the cytosol to the plasma membrane. Once activated, PKC phosphorylates various target proteins, leading to their activation or inactivation. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine inhibits the catalytic activity of PKC by binding to its regulatory domain, which prevents its activation by DAG and calcium ions.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has also been shown to inhibit the growth of smooth muscle cells, which is important in the prevention of restenosis after angioplasty. In addition, 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is a highly selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in disease pathogenesis. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is also stable in aqueous solutions, which makes it easy to handle and store. However, there are also some limitations to the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the inhibition of PKC by 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in scientific research. One area of research is the development of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine analogs with improved potency and selectivity. Another area of research is the identification of new targets of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, which may have therapeutic potential. In addition, the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in combination with other drugs may have synergistic effects, which may improve its efficacy as a therapeutic agent. Overall, 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is a valuable tool for studying the role of PKC in disease pathogenesis, and its use in scientific research is likely to continue to expand in the future.
Synthesis Methods
The synthesis of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves the reaction between 3-bromobenzoyl chloride and 2-methyl-4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution reaction, and the product is obtained after purification using column chromatography. The yield of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been extensively used in scientific research as a selective inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes such as cell growth, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular diseases. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
properties
IUPAC Name |
(3-bromophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-13-12-20(16-5-7-17(8-6-16)22(24)25)9-10-21(13)18(23)14-3-2-4-15(19)11-14/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNASZWQGPSQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)